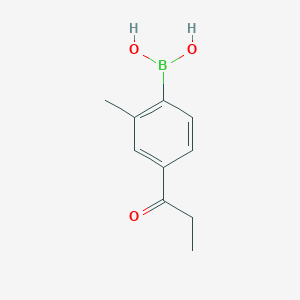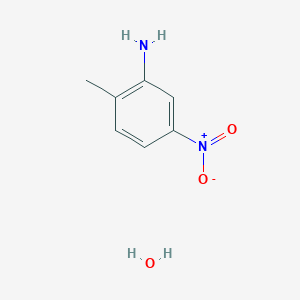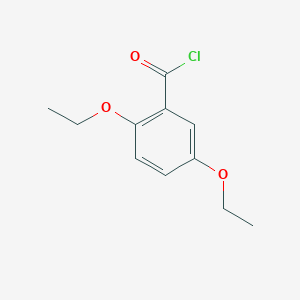
Pentaethoxymolybdenum(V)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaethoxymolybdenum(V) is a chemical compound that features molybdenum in the +5 oxidation state, coordinated with five ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentaethoxymolybdenum(V) can be synthesized through the reaction of molybdenum pentachloride with ethanol under controlled conditions. The reaction typically involves the gradual addition of ethanol to a solution of molybdenum pentachloride in an inert atmosphere to prevent oxidation. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
While specific industrial production methods for pentaethoxymolybdenum(V) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, continuous addition of reagents, and efficient cooling systems to manage the exothermic nature of the reaction. Purification of the product may involve distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Pentaethoxymolybdenum(V) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of molybdenum.
Reduction: It can be reduced to lower oxidation states, such as molybdenum(III) or molybdenum(IV).
Substitution: The ethoxy groups can be substituted with other ligands, such as halides or other alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, hydrazine, or sodium borohydride are used.
Substitution: Halides like chlorine or bromine, and other alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state molybdenum compounds, such as molybdenum trioxide.
Reduction: Lower oxidation state molybdenum compounds, such as molybdenum trichloride.
Substitution: Compounds with different ligands, such as molybdenum pentachloride or molybdenum pentabromide.
Aplicaciones Científicas De Investigación
Pentaethoxymolybdenum(V) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and optical properties.
Chemistry: It serves as a precursor for the synthesis of other molybdenum compounds and complexes.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine, although specific uses are still under investigation.
Mecanismo De Acción
The mechanism by which pentaethoxymolybdenum(V) exerts its effects depends on the specific reaction or application. In catalysis, it typically acts by providing a reactive molybdenum center that can facilitate the transfer of electrons or atoms between reactants. The ethoxy groups can stabilize the molybdenum center and influence its reactivity. Molecular targets and pathways involved in its action are specific to the reaction conditions and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
Molybdenum Pentachloride: Similar in structure but with chloride ligands instead of ethoxy groups.
Molybdenum Pentabromide: Similar but with bromide ligands.
Molybdenum Trioxide: A higher oxidation state compound with different properties.
Uniqueness
Pentaethoxymolybdenum(V) is unique due to the presence of ethoxy groups, which provide different solubility and reactivity compared to halide or oxide ligands. This makes it particularly useful in organic synthesis and catalysis, where specific ligand environments are required.
Propiedades
Número CAS |
65756-25-4 |
|---|---|
Fórmula molecular |
C10H30MoO5 |
Peso molecular |
326.29 g/mol |
Nombre IUPAC |
ethanol;molybdenum |
InChI |
InChI=1S/5C2H6O.Mo/c5*1-2-3;/h5*3H,2H2,1H3; |
Clave InChI |
ABGLZESYHATICB-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[Mo] |
SMILES canónico |
CCO.CCO.CCO.CCO.CCO.[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chlorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1603621.png)
![2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B1603622.png)

![(2S,4S,5R,6R)-5-Acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid](/img/structure/B1603625.png)





![5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid](/img/structure/B1603637.png)



